molecular formula C22H24N2O3S B2939005 1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione CAS No. 1209453-13-3

1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione

Cat. No.: B2939005
CAS No.: 1209453-13-3
M. Wt: 396.51
InChI Key: VGKUWFPYVKVHAS-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound features a phenyl group, a thiophene ring, a cyclopropane ring, and a piperazine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the cyclopropane and phenyl groups. One common approach is the Claisen-type condensation reaction, where 1-(diphenylphosphoryl)propan-2-one is reacted with ethyl phenyl(thiophene-2-yl)carboxylates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

This compound has found applications in various scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new drugs, materials, and chemical processes. For example, it can be used as a building block in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a probe in biological studies to understand molecular interactions.

Mechanism of Action

When compared to similar compounds, 1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include other diketones with phenyl and thiophene substituents, but the presence of the cyclopropane and piperazine rings adds a level of complexity and specificity to its reactivity and applications.

Comparison with Similar Compounds

  • 1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione

  • 1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,3-dione

  • 1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,2-dione

Properties

IUPAC Name

1-phenyl-4-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-19(16-5-2-1-3-6-16)8-9-21(26)23-10-12-24(13-11-23)22(27)18-15-17(18)20-7-4-14-28-20/h1-7,14,17-18H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKUWFPYVKVHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)C(=O)C3CC3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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